molecular formula C24H26ClN7 B14978129 2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine

2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14978129
M. Wt: 448.0 g/mol
InChI Key: WBPIIUUZZLAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl-piperazinyl moiety, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the chlorophenyl group, and the attachment of the dimethylpyrimidinyl-piperazinyl moiety. Common reagents used in these reactions include various chlorinating agents, pyrimidine derivatives, and piperazine. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Properties

Molecular Formula

C24H26ClN7

Molecular Weight

448.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H26ClN7/c1-15-12-16(2)28-24(27-15)31-10-8-30(9-11-31)21-13-17(3)26-23-18(4)22(29-32(21)23)19-6-5-7-20(25)14-19/h5-7,12-14H,8-11H2,1-4H3

InChI Key

WBPIIUUZZLAHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC(=CC=C5)Cl)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.